Trpc3/6-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

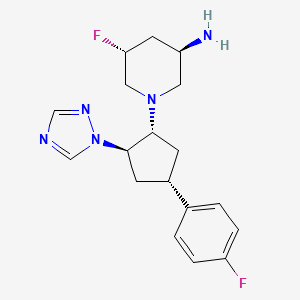

Molecular Formula |

C18H23F2N5 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine |

InChI |

InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1 |

InChI Key |

ATVWXELBUSAQIM-CZIOMAOESA-N |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |

Canonical SMILES |

C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of TRPC3/6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as critical mediators in various cellular signaling pathways, making them attractive therapeutic targets for a range of pathologies, most notably cardiac hypertrophy and renal diseases. These non-selective cation channels, activated downstream of Gq-coupled protein receptors and phospholipase C, play a pivotal role in calcium homeostasis. The subsequent activation of calcineurin and the transcription factor Nuclear Factor of Activated T-cells (NFAT) triggers hypertrophic gene expression. This guide provides an in-depth overview of the discovery and development of dual inhibitors of TRPC3 and TRPC6, with a focus on the potent inhibitor Trpc3/6-IN-2. We will delve into the core signaling pathways, detail key experimental protocols for inhibitor characterization, and present a comparative analysis of the quantitative data for prominent TRPC3/6 inhibitors.

Introduction: The Role of TRPC3 and TRPC6 in Cellular Signaling

TRPC3 and TRPC6 are highly homologous ion channels that are activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity following the stimulation of Gq-coupled protein receptors by agonists such as angiotensin II and endothelin-1.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the cell membrane and increasing intracellular calcium concentrations. This rise in intracellular calcium is a key signaling event that activates the calmodulin-dependent phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it promotes the transcription of genes associated with cellular growth and hypertrophy.[1] Given their role in these pathological processes, the development of selective inhibitors for TRPC3 and TRPC6 has been a significant focus of drug discovery efforts.

The Landscape of TRPC3/6 Inhibitors

The development of TRPC3/6 inhibitors has progressed through several chemical scaffolds, each with distinct potency and selectivity profiles. Early research identified compounds like Pyr3, a pyrazole derivative, which showed selectivity for TRPC3.[1][2][3][4] However, its modest potency and off-target effects on Orai1 channels highlighted the need for more specific and potent molecules.[1][2] Subsequent high-throughput screening efforts led to the discovery of anilino-thiazole-based inhibitors, such as GSK2332255B and GSK2833503A, which demonstrated low nanomolar potency against both TRPC3 and TRPC6.[1][5][6] More recently, other scaffolds, including benzothiazole amides, have been explored to identify novel TRPC3/6 inhibitors.[7]

Featured Inhibitor: this compound

This compound is a potent, dual inhibitor of TRPC3 and TRPC6. Its discovery marks a significant advancement in the search for selective modulators of these channels.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2387893-55-0 |

| Molecular Formula | C₁₈H₂₃F₂N₅ |

| Molecular Weight | 347.41 g/mol |

Comparative Potency of TRPC3/6 Inhibitors

The following table summarizes the in vitro potency of this compound and other key TRPC3/6 inhibitors.

Table 2: In Vitro Potency (IC₅₀) of Selected TRPC3/6 Inhibitors

| Inhibitor | TRPC3 IC₅₀ (nM) | TRPC6 IC₅₀ (nM) | Chemical Scaffold | Reference(s) |

| This compound | 16 | 29.8 | Not specified in provided results | [From chemical supplier data] |

| GSK2332255B | 3 - 21 | 3 - 21 | Anilino-thiazole | [1][6] |

| GSK2833503A | 3 - 21 | 3 - 21 | Anilino-thiazole | [1][6] |

| Pyr3 | 700 | Inactive | Pyrazole | [1][2][4] |

| BI 749327 | >1000 | 13 | Not specified in provided results | [8][9] |

| Compound 20 | 370 | >10000 | Pyrazole derivative | [2][3] |

| GSK417651A | ~40 | ~40 | Not specified in provided results | [10][11] |

| GSK2293017A | ~10 | ~10 | Not specified in provided results | [10][11] |

Signaling Pathway and Experimental Workflows

TRPC3/6 Signaling Cascade in Cardiac Hypertrophy

The diagram below illustrates the signaling pathway leading to cardiac hypertrophy that is mediated by TRPC3 and TRPC6 channels.

Caption: TRPC3/6 signaling pathway in cardiac hypertrophy.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel TRPC3/6 inhibitor.

References

- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. cn.aminer.org [cn.aminer.org]

The Role of TRPC3 and TRPC6 in Cardiac Hypertrophy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an adaptive response of the heart to increased workload, can transition to a pathological state characterized by maladaptive remodeling and heart failure. Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as critical mediators in the signaling cascades underlying pathological cardiac hypertrophy. These non-selective cation channels, activated by various stimuli including neurohormonal agonists and mechanical stress, contribute to the sustained increase in intracellular calcium concentration ([Ca2+]i) that drives hypertrophic gene expression. This guide provides a comprehensive overview of the roles of TRPC3 and TRPC6 in cardiac hypertrophy, detailing their signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for their investigation. The evidence strongly supports TRPC3 and TRPC6 as promising therapeutic targets for the management of pathological cardiac hypertrophy and heart failure.

Introduction

Pathological cardiac hypertrophy is a major risk factor for the development of heart failure, a leading cause of morbidity and mortality worldwide.[1] The process is initiated by a variety of stimuli, including pressure overload, neurohormonal activation, and genetic mutations, which trigger a cascade of intracellular signaling events leading to an increase in cardiomyocyte size, re-expression of fetal genes, and interstitial fibrosis.[2][3] A central player in this signaling network is the sustained elevation of intracellular Ca2+.[4]

TRPC channels are a family of non-selective cation channels that are permeable to Ca2+ and are activated downstream of Gq-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[4][5] Within this family, TRPC3 and TRPC6 have been extensively implicated in the pathogenesis of cardiac hypertrophy.[6] Their expression is upregulated in hypertrophied and failing hearts, and their activation contributes to the pathological Ca2+ signaling that drives hypertrophic remodeling.[2][7] This technical guide will delve into the intricate roles of TRPC3 and TRPC6 in this process, providing a detailed resource for researchers and drug development professionals in the field.

Signaling Pathways of TRPC3 and TRPC6 in Cardiac Hypertrophy

The activation of TRPC3 and TRPC6 in cardiomyocytes is a key event in the initiation and progression of pathological hypertrophy. These channels are primarily activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activation following stimulation of Gq-coupled receptors by agonists such as angiotensin II (Ang II) and endothelin-1 (ET-1).[5]

The Calcineurin-NFAT Signaling Axis

A major downstream effector pathway of TRPC3 and TRPC6 activation is the calcineurin-NFAT signaling cascade.[4][8] The influx of Ca2+ through these channels leads to the activation of the Ca2+/calmodulin-dependent phosphatase, calcineurin.[9] Calcineurin, in turn, dephosphorylates the nuclear factor of activated T-cells (NFAT) transcription factors, promoting their translocation from the cytoplasm to the nucleus.[8] Nuclear NFAT then activates the transcription of a suite of fetal genes associated with pathological hypertrophy, including β-myosin heavy chain (β-MHC), atrial natriuretic peptide (ANP), and B-type natriuretic peptide (BNP).[2] Interestingly, NFAT can also bind to the promoter regions of TRPC3 and TRPC6, creating a positive feedback loop that further amplifies the hypertrophic signaling.[7][10]

References

- 1. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 3. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.10. Neonatal rat cardiomyocyte isolation and treatment [bio-protocol.org]

- 6. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 7. Automatic Quantification of Cardiomyocyte Dimensions and Connexin 43 Lateralization in Fluorescence Images - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neonatal rat ventricular cardiomyocyte isolation [bio-protocol.org]

- 9. Activation of NFATc1 is directly mediated by IP3 in adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [kb.osu.edu]

Trpc3/6-IN-2: A Potent Chemical Probe for Interrogating TRPC3 and TRPC6 Channel Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that play pivotal roles in a myriad of physiological and pathophysiological processes. Their involvement in calcium signaling pathways makes them attractive therapeutic targets for a range of disorders, including cardiovascular and neurological diseases. Trpc3/6-IN-2 has emerged as a potent and valuable chemical probe for the selective inhibition of TRPC3 and TRPC6 channels. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in scientific research. Furthermore, it presents key quantitative data in a structured format and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in the laboratory.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against both TRPC3 and TRPC6 channels. Its selectivity for these two members of the TRPC family allows for the precise dissection of their roles in cellular signaling cascades. Understanding the function of TRPC3 and TRPC6 is crucial, as they are implicated in processes such as G-protein coupled receptor (GPCR) mediated calcium entry, cardiac hypertrophy, and neuronal excitability.[1][2][3] This guide serves as a practical resource for investigators utilizing this compound to explore the function and therapeutic potential of TRPC3 and TRPC6 channels.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C18H23F2N5 | [4] |

| Molecular Weight | 347.41 g/mol | [4] |

| CAS Number | 2387893-55-0 | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Pharmacological Data

This compound exhibits potent inhibitory activity against TRPC3 and TRPC6 channels. The following table summarizes its in vitro potency and provides a comparison with other known TRPC3/6 inhibitors.

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | TRPC3 | 16 | [4] |

| TRPC6 | 29.8 | [4] | |

| GSK2332255B | TRPC3 | 5 | [2] |

| TRPC6 | 4 | [2] | |

| GSK2833503A | TRPC3 | 21 | [2] |

| TRPC6 | 3 | [2] | |

| Pyr3 | TRPC3 | 700 | [5] |

| SAR7334 | TRPC6 | 7.9 |

Signaling Pathways

TRPC3 and TRPC6 channels are key components of intracellular signaling pathways initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.

Caption: TRPC3/6 Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate TRPC3 and TRPC6 channel function.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to TRPC channel activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing TRPC3 or TRPC6 channels (e.g., HEK293 cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

-

This compound

-

TRPC channel agonist (e.g., OAG - Oleoyl-acetyl-glycerol)

-

Fluorescence microscope with dual excitation (340/380 nm) and emission (510 nm) capabilities

Procedure:

-

Cell Preparation: Plate cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Allow cells to de-esterify the dye for at least 30 minutes at room temperature.[6][7]

-

-

Imaging:

-

Mount the coverslip onto the microscope stage and perfuse with HBS.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

To assess the effect of the inhibitor, pre-incubate the cells with the desired concentration of this compound for 10-20 minutes.

-

Stimulate the cells with a TRPC channel agonist (e.g., OAG).

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon agonist stimulation in the presence and absence of this compound to determine the inhibitory effect.

Caption: Calcium Imaging Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for directly measuring ion channel currents through TRPC3 or TRPC6 channels and assessing their inhibition by this compound.

Materials:

-

Cells expressing TRPC3 or TRPC6 channels

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH

-

This compound

-

TRPC channel agonist (e.g., OAG)

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Plate cells on coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

-

Establish a baseline current recording.

-

Apply the TRPC channel agonist to the bath to activate the channels and record the resulting current.

-

To test the inhibitor, perfuse the bath with the desired concentration of this compound prior to or during agonist application.

-

-

Data Analysis: Measure the amplitude of the agonist-evoked current in the presence and absence of this compound to determine the percentage of inhibition.[8][9][10][11]

Caption: Patch-Clamp Workflow.

NFAT Luciferase Reporter Assay

This assay measures the activity of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor downstream of TRPC-mediated calcium signaling, to assess the functional consequences of TRPC3/6 inhibition.[12][13][14]

Materials:

-

Cells co-transfected with a GPCR of interest, TRPC3 or TRPC6, and an NFAT-luciferase reporter plasmid.

-

Cell culture medium and reagents.

-

This compound.

-

GPCR agonist.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Transfection and Plating: Co-transfect cells with the appropriate plasmids and plate them in a white, clear-bottom 96-well plate.

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the GPCR agonist for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle). Calculate the dose-dependent inhibition of agonist-induced NFAT activity by this compound.[15][16]

Caption: NFAT Luciferase Assay Workflow.

In Vivo Experimental Design (Representative)

While specific in vivo protocols for this compound are not yet widely published, a representative study design can be inferred from research on similar TRPC3/6 inhibitors.[17] The following outlines a potential approach to investigate the effect of this compound on cardiac hypertrophy in a mouse model.

Model:

-

Transverse Aortic Constriction (TAC) model of pressure-overload induced cardiac hypertrophy in mice.

Procedure:

-

Animal Model: Induce cardiac hypertrophy in mice via TAC surgery. Sham-operated animals will serve as controls.

-

Compound Administration:

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. Dosing should begin prior to or shortly after the TAC procedure.

-

-

Monitoring:

-

Monitor cardiac function and dimensions throughout the study using echocardiography.

-

Measure blood pressure.

-

-

Endpoint Analysis (after a defined period, e.g., 4 weeks):

-

Harvest hearts and measure heart weight to body weight ratio.

-

Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

-

Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of hypertrophic and fibrotic markers.

-

Expected Outcome:

-

Treatment with this compound is hypothesized to attenuate the development of cardiac hypertrophy and fibrosis in the TAC model compared to vehicle-treated animals.

Conclusion

This compound is a powerful and selective chemical probe that is invaluable for the study of TRPC3 and TRPC6 channel biology. Its high potency allows for the effective inhibition of these channels in a variety of experimental systems, from single-cell electrophysiology to in vivo models of disease. The detailed protocols and structured data presented in this guide are intended to equip researchers with the necessary information to confidently and effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of TRPC channel function and the development of novel therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TRPC3 Channel Activity and Viability of Purkinje Neurons can be Regulated by a Local Signalosome [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. A TRPC3/6 Channel Inhibitor Promotes Arteriogenesis after Hind-Limb Ischemia [mdpi.com]

exploring the pharmacology of Trpc3/6-IN-2

An In-depth Technical Guide to the Pharmacology of Trpc3/6-IN-2

Abstract

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.[1][2] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, potency, and selectivity. Furthermore, it details the signaling pathways modulated by TRPC3 and TRPC6 and provides standardized experimental protocols for studying their inhibition. This guide is intended for researchers, scientists, and drug development professionals working in the field of ion channel pharmacology.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors involved in a wide array of physiological functions.[3] The canonical TRP (TRPC) subfamily, consisting of seven members (TRPC1-7) in mammals (with TRPC2 being a pseudogene in humans), are key players in calcium and sodium signaling.[4] Among these, TRPC3 and TRPC6 have garnered significant attention due to their roles in cardiovascular diseases, kidney disorders, and neurological conditions.[5][6]

TRPC3 and TRPC6 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[4][7] Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[4][8][9] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates various cellular processes including smooth muscle contraction, cell proliferation, and gene expression.[10][11][12] Given their involvement in disease pathogenesis, the development of potent and selective inhibitors for TRPC3 and TRPC6 is of great interest for both basic research and therapeutic applications. This compound has emerged as a valuable pharmacological tool for investigating the roles of these channels.

Pharmacological Profile of this compound

Mechanism of Action

This compound functions as a direct blocker of the TRPC3 and TRPC6 ion channels.[1][2] By binding to the channel proteins, it prevents the influx of cations that is normally triggered by stimuli such as DAG.[5] This inhibitory action allows for the specific modulation of TRPC3- and TRPC6-mediated signaling pathways.

Potency and Selectivity

This compound exhibits high potency for both TRPC3 and TRPC6 channels. The available data on its inhibitory concentrations are summarized in the table below.

| Target | IC₅₀ (nM) |

| TRPC3 | 16 |

| TRPC6 | 29.8 |

| Data sourced from MedchemExpress and CymitQuimica.[1][2] |

Information regarding the selectivity profile of this compound against other TRPC channels and unrelated ion channels is not extensively detailed in the provided search results. However, its high potency for TRPC3 and TRPC6 suggests a degree of selectivity. For comparison, another compound, TRPC3/6-IN-1, shows IC₅₀ values of 1260 nM for hTRPC3 and 500 nM for hTRPC6.[13]

Signaling Pathways

TRPC3 and TRPC6 are integral components of the phospholipase C signaling cascade. Their activation is a critical step in converting receptor stimulation into intracellular calcium signals.

TRPC3/6 Activation Pathway

The canonical activation pathway for TRPC3 and TRPC6 begins with the stimulation of a Gq-coupled GPCR. This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[4][7] While IP₃ triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 and TRPC6 channels located in the plasma membrane, leading to cation influx.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]

- 6. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. What are TRPC6 antagonists and how do they work? [synapse.patsnap.com]

- 10. TRPC3 - Wikipedia [en.wikipedia.org]

- 11. TRPC6 - Wikipedia [en.wikipedia.org]

- 12. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Emerging Role of Trpc3/6-IN-2 in Elucidating Mechanotransduction Pathways

A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This technical guide explores the potential application of Trpc3/6-IN-2, a potent inhibitor of Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channels, in the study of mechanotransduction. While direct studies employing this specific inhibitor in mechanotransduction research are yet to be published, its high potency and selectivity for TRPC3 and TRPC6 channels make it a valuable pharmacological tool. This document provides a comprehensive overview of the role of these channels in mechanotransduction, supported by data from genetic studies, and presents hypothetical experimental frameworks for utilizing this compound to dissect these pathways.

Introduction to TRPC3/6 and Mechanotransduction

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological functions, including touch, hearing, and the regulation of cellular homeostasis. TRPC3 and TRPC6 are non-selective cation channels that have been identified as key players in these processes. Genetic knockout studies in mice have demonstrated that the absence of both TRPC3 and TRPC6 leads to significant deficits in light touch sensation and hearing.[1][2][3][4] These studies have laid the groundwork for understanding the critical role of these channels in mechanosensory functions.

The development of specific pharmacological inhibitors is the next logical step to dissect the acute roles of these channels and to explore their therapeutic potential. This compound has emerged as a potent and selective inhibitor of both TRPC3 and TRPC6 channels, offering a promising tool for such investigations.

Quantitative Data on TRPC3/6 Inhibitors

The selection of an appropriate pharmacological tool is critical for robust experimental design. The following table summarizes the available quantitative data for this compound and other relevant TRPC3/6 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Notes | Reference |

| This compound | TRPC3 | 16 | Potent dual inhibitor. | [5][6] |

| TRPC6 | 29.8 | [5][6] | ||

| GSK2332255B | TRPC3 | 5 (rat) | Potent and selective, with ≥100-fold selectivity over other calcium-permeable channels. | [7][8][9] |

| TRPC6 | 4 (rat) | [7][8][9] | ||

| SAR7334 | TRPC6 | 7.9 - 9.5 | Highly potent and bioavailable inhibitor of TRPC6. Also inhibits TRPC3 and TRPC7 at higher concentrations. | [10][11][12][13][14] |

| TRPC3 | 282 | [10][11][12][13][14] | ||

| TRPC7 | 226 | [10][11][12][13][14] |

Hypothetical Experimental Protocols for Studying Mechanotransduction with this compound

The following protocols are proposed as a starting point for researchers wishing to use this compound to investigate the role of TRPC3/6 channels in mechanotransduction. These are generalized methodologies and will require optimization for specific cell types and experimental questions.

Protocol 1: Investigating Mechanically-Activated Currents using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if this compound can block mechanically-activated cation currents in mechanosensitive cells (e.g., dorsal root ganglion neurons, hair cells).

Materials:

-

Primary culture of mechanosensitive cells (e.g., DRG neurons).

-

Standard extracellular and intracellular solutions for patch-clamp recording.

-

This compound (dissolved in appropriate vehicle, e.g., DMSO).

-

Fire-polished glass pipette for mechanical stimulation.

-

Patch-clamp amplifier and data acquisition system.

Methodology:

-

Establish whole-cell patch-clamp recordings from the target cells.

-

Obtain a baseline recording of membrane current.

-

Apply a controlled mechanical stimulus to the cell membrane using a fire-polished glass pipette driven by a piezo-electric actuator. The stimulus can be a series of graded indentations.

-

Record the resulting inward currents.

-

Perfuse the cells with a known concentration of this compound (e.g., starting with a concentration around the IC50 and performing a dose-response).

-

After a sufficient incubation period, repeat the mechanical stimulation protocol.

-

Record the currents in the presence of the inhibitor.

-

Wash out the inhibitor and repeat the mechanical stimulation to assess the reversibility of the effect.

-

Analyze the peak current amplitude, activation kinetics, and inactivation kinetics before, during, and after inhibitor application.

Protocol 2: Assessing the Role of TRPC3/6 in Mechanically-Induced Calcium Influx using Calcium Imaging

Objective: To determine if this compound can inhibit the increase in intracellular calcium concentration ([Ca2+]i) in response to mechanical stimulation.

Materials:

-

Cultured cells known to express TRPC3/6 and exhibit mechanosensitive calcium responses.

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound.

-

A method for applying mechanical stimulation (e.g., cell poking with a glass micropipette, application of shear stress via fluid flow, or stretching of the culture substrate).

-

Fluorescence microscope with a calcium imaging system.

Methodology:

-

Load the cultured cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Obtain a baseline fluorescence recording.

-

Apply a defined mechanical stimulus to a single cell or a field of cells.

-

Record the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.

-

Incubate the cells with this compound for an appropriate duration.

-

Repeat the mechanical stimulation and record the fluorescence response in the presence of the inhibitor.

-

Perform a washout of the inhibitor and repeat the stimulation.

-

Quantify the change in fluorescence intensity (e.g., peak response, area under the curve) to compare the calcium influx before and after inhibitor treatment.

Visualizing Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experiments and the understanding of the underlying biology, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathways for TRPC3/6 activation in mechanotransduction.

Caption: A generalized experimental workflow using a pharmacological inhibitor.

Conclusion

This compound represents a promising new tool for the investigation of mechanotransduction. Its high potency and selectivity for TRPC3 and TRPC6 channels offer the potential for precise dissection of the roles of these channels in response to mechanical stimuli. While direct experimental evidence for its use in this context is currently lacking, the foundational knowledge from genetic studies strongly supports the rationale for its application. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design of innovative research aimed at unraveling the complex mechanisms of mechanotransduction and identifying novel therapeutic targets for a range of mechanosensitive disorders. Researchers are encouraged to adapt and optimize these approaches to their specific systems of interest.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Trpc3/6-IN-2: A Technical Guide for Researchers

An In-depth Analysis of a Potent TRPC3 and TRPC6 Inhibitor for Drug Discovery Professionals

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as significant therapeutic targets for a range of pathological conditions, including cardiovascular diseases, kidney disorders, and neurological ailments. The development of selective inhibitors for these channels is a key focus in modern drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Trpc3/6-IN-2, a potent inhibitor of both TRPC3 and TRPC6 channels. This document is intended for researchers, scientists, and drug development professionals actively involved in the field.

Core Compound Profile: this compound

This compound is a small molecule inhibitor with high potency against both TRPC3 and TRPC6 channels.[1] Its core chemical structure features a substituted cyclopentane ring, a key feature in a class of compounds targeting these ion channels.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₃F₂N₅ | [1] |

| Molecular Weight | 347.41 g/mol | [1] |

| CAS Number | 2387893-55-0 | [1] |

| IC₅₀ for TRPC3 | 16 nM | [1] |

| IC₅₀ for TRPC6 | 29.8 nM | [1] |

Structure-Activity Relationship Insights from Related TRPC3/6 Inhibitors

While a detailed SAR study specifically on this compound and its direct analogs is not extensively available in the public domain, valuable insights can be gleaned from the analysis of other potent and selective TRPC3/6 inhibitors. The cyclopentane scaffold present in this compound is a recurring motif in other patented TRPC inhibitors, suggesting its importance for activity.[2][3]

The following table summarizes the activity of various TRPC3/6 inhibitors, providing a basis for understanding the structural requirements for potent inhibition.

| Compound | Target(s) | IC₅₀/EC₅₀ | Key Structural Features | Reference |

| This compound | TRPC3, TRPC6 | IC₅₀: 16 nM (TRPC3), 29.8 nM (TRPC6) | Substituted cyclopentane diamine | [1] |

| GSK2332255B | TRPC3, TRPC6 | IC₅₀: 5 nM (TRPC3), 4 nM (TRPC6) | 2-aminothiazole core | [4] |

| GSK2833503A | TRPC3, TRPC6 | IC₅₀: 21 nM (TRPC3), 3 nM (TRPC6) | 2-aminothiazole core | [4] |

| Pyr3 | TRPC3 | IC₅₀: ~0.7 µM | Pyrazole derivative | [5] |

| 1-BP | TRPC3, TRPC6 | IC₅₀: 260 nM (TRPC3), 206 nM (TRPC6) | 1-benzylpiperadine derivative | [6] |

| GSK1702934A (Agonist) | TRPC3, TRPC6 | EC₅₀: ~0.08 µM (TRPC3), 0.44 µM (TRPC6) | Benzimidazole derivative | [7][8] |

Key Observations for SAR:

-

Core Scaffold: The presence of a rigid ring system, such as cyclopentane or pyrazole, appears to be a common feature among TRPC3/6 modulators.

-

Amine Substituents: The diamine functionality on the cyclopentane ring of this compound likely plays a crucial role in its interaction with the target channels.

-

Aromatic Moieties: The presence of aromatic groups, often halogenated, is a consistent feature in potent inhibitors, suggesting their involvement in binding interactions.

-

Selectivity: Achieving selectivity between TRPC3 and TRPC6, as well as against other TRP channels, remains a significant challenge due to their high homology. However, subtle structural modifications can influence the selectivity profile. For instance, the enantiomer of GSK2833503A exhibits significantly different potencies for TRPC3 and TRPC6.

Signaling Pathways of TRPC3 and TRPC6

TRPC3 and TRPC6 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Their activation leads to an influx of Ca²⁺ and Na⁺, which in turn modulates a variety of cellular processes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on the characterization of similar TRPC3/6 inhibitors, the following generalized protocols for key experiments can be utilized.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channel modulators.

Methodology:

-

Cell Preparation: HEK293 cells stably or transiently expressing human TRPC3 or TRPC6 are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

-

Recording:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

-

Baseline currents are recorded before the application of a TRPC3/6 agonist (e.g., 100 µM OAG or 1 µM GSK1702934A).

-

Once a stable activated current is achieved, this compound is perfused at increasing concentrations to determine its inhibitory effect.

-

-

Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Calcium Influx Assay

This is a high-throughput method to screen for and characterize modulators of calcium-permeable channels.

Methodology:

-

Cell Plating: HEK293 cells expressing TRPC3 or TRPC6 are seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of this compound or vehicle control for a predetermined period.

-

Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured for a short period before the addition of a TRPC3/6 agonist.

-

Agonist Addition: A TRPC3/6 agonist is added to all wells simultaneously using the plate reader's injection system.

-

Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following agonist addition.

-

Data Analysis: The increase in fluorescence intensity, indicative of calcium influx, is calculated. The percentage of inhibition for each concentration of this compound is determined, and the IC₅₀ value is calculated.

Conclusion and Future Directions

This compound represents a significant advancement in the development of potent inhibitors for TRPC3 and TRPC6 channels. Its chemical structure, centered around a substituted cyclopentane diamine core, provides a valuable starting point for further optimization. While detailed SAR studies on this specific molecule are not yet widely published, analysis of related compounds highlights the importance of the core scaffold, amine functionalities, and aromatic substitutions in achieving high potency.

Future research should focus on:

-

Detailed SAR studies: Synthesizing and evaluating a library of this compound analogs to precisely map the contributions of different structural elements to potency and selectivity.

-

Elucidation of the binding site: Utilizing techniques such as cryo-electron microscopy and photoaffinity labeling to determine the precise binding site of this compound on the TRPC3 and TRPC6 channels.

-

In vivo characterization: Assessing the pharmacokinetic and pharmacodynamic properties of this compound and its optimized analogs in relevant animal models of disease.

A deeper understanding of the structure-activity relationship of this compound and related compounds will undoubtedly accelerate the development of novel and effective therapies targeting TRPC3 and TRPC6 channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]

- 3. U.S. Patent for Cyclopentane derivatives Patent (Patent # 5,075,513 issued December 24, 1991) - Justia Patents Search [patents.justia.com]

- 4. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trpc3/6-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc3/6-IN-2 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal activity.[1][2] Dysregulation of TRPC3 and TRPC6 has been linked to several pathological conditions, making them attractive targets for drug discovery.[3][4] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and other potential modulators of TRPC3 and TRPC6 channels.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| TRPC3 | 16 | [5] |

| TRPC6 | 29.8 | [5] |

Other Reported TRPC3/6 Inhibitors for Comparison

| Compound | Target(s) | IC50 (nM) | Reference |

| GSK2332255B | TRPC3, TRPC6 | 5 (TRPC3), 4 (TRPC6) | [6] |

| GSK2833503A | TRPC3, TRPC6 | 21 (TRPC3), 3 (TRPC6) | [6] |

| BTDM | TRPC3, TRPC6 | 11 (TRPC3), 10 (TRPC6) | [7] |

| SAR-7334 | TRPC3, TRPC6, TRPC7 | 282 (TRPC3), 9.5 (TRPC6), 226 (TRPC7) | [8] |

| AM-1473 | TRPC3, TRPC6 | 8 (TRPC3), 0.22 (TRPC6) | [7] |

Signaling Pathways

The activation of both TRPC3 and TRPC6 channels is downstream of G-protein coupled receptors (GPCRs) and the activation of Phospholipase C (PLC).[2][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC3 and TRPC6, leading to an influx of cations, including Ca2+ and Na+, which depolarizes the cell membrane and contributes to various cellular responses.[9][10]

References

- 1. abcam.com [abcam.com]

- 2. TRPC3 - Wikipedia [en.wikipedia.org]

- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels [mdpi.com]

- 8. adooq.com [adooq.com]

- 9. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPC6 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Trpc3/6-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trpc3/6-IN-2, a potent inhibitor of the transient receptor potential canonical 3 (TRPC3) and TRPC6 channels, in various cell-based assays. This document outlines the mechanism of action, provides quantitative data for its activity, and details experimental protocols for assessing its effects on cellular signaling pathways.

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating intracellular calcium concentration ([Ca2+]i).[1] Specifically, TRPC3 and TRPC6 are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) pathway, leading to the production of diacylglycerol (DAG), a direct activator of these channels.[2][3] Dysregulation of TRPC3 and TRPC6 channels has been implicated in a variety of pathological conditions, including cardiac hypertrophy, kidney disease, and cancer, making them attractive targets for drug discovery.[4][5]

This compound is a potent and selective small molecule inhibitor of both TRPC3 and TRPC6 channels. Its ability to block the influx of cations through these channels provides a valuable tool for investigating their physiological roles and for evaluating their therapeutic potential.

Mechanism of Action

The activation of TRPC3 and TRPC6 channels is a key event in cellular signal transduction. Upon stimulation of cell surface receptors, PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[2] While IP3 triggers the release of calcium from intracellular stores, DAG directly binds to and activates TRPC3 and TRPC6 channels located on the plasma membrane. This activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and a sustained increase in intracellular calcium levels. This sustained calcium signal is critical for the activation of downstream effectors, such as the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in gene transcription and cellular responses like hypertrophy.[2] this compound exerts its inhibitory effect by blocking the ion permeation pore of the TRPC3 and TRPC6 channels, thereby preventing the influx of cations and the subsequent downstream signaling events.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. embopress.org [embopress.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trpc3/6-IN-2: A Potent Inhibitor of TRPC3 Channels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel that plays a crucial role in calcium signaling pathways. Its activation is primarily downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG), which directly activates the channel. Dysregulation of TRPC3 activity has been implicated in various pathological conditions, including cardiac hypertrophy, neurodegenerative diseases, and cancer, making it a significant target for drug discovery.

Trpc3/6-IN-2 is a potent and selective inhibitor of TRPC3 and TRPC6 channels. These application notes provide detailed protocols for utilizing this compound to study TRPC3 function in various in vitro experimental settings.

Data Presentation

Inhibitory Potency of this compound and Other TRPC3 Inhibitors

| Compound | Target(s) | IC50 (TRPC3) | IC50 (TRPC6) | Reference(s) |

| This compound | TRPC3, TRPC6 | 16 nM | 29.8 nM | [1] |

| Pyr3 | TRPC3 | ~700 nM | Inactive | [2] |

| GSK2332255B | TRPC3, TRPC6 | 5 nM | 4 nM | |

| GSK2833503A | TRPC3, TRPC6 | 21 nM | 3 nM | |

| Norgestimate | TRPC3, TRPC6 | 3-5 µM | 3-5 µM | [3] |

| Progesterone | TRPC3, TRPC5, TRPC6 | 6-18 µM | 6-18 µM | [3] |

Signaling Pathway

The canonical signaling pathway leading to the activation of TRPC3 involves the activation of a Gq-coupled GPCR, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 stimulates the release of calcium from the endoplasmic reticulum, DAG directly binds to and activates TRPC3 channels located on the plasma membrane, leading to an influx of cations, including Ca2+ and Na+.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent. Based on the pyrazole chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

-

Reagent: this compound (Solid)

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous

-

Procedure:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Note: Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for utilizing this compound in in vitro cell-based assays.

Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator to assess the inhibitory effect of this compound on TRPC3 channel activity.

-

Materials:

-

Cells expressing TRPC3 (e.g., HEK293-TRPC3 stable cell line).

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

This compound stock solution (10 mM in DMSO).

-

TRPC3 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) or GSK1702934A).

-

Vehicle control (DMSO).

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well microplate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Inhibitor Incubation:

-

Prepare working solutions of this compound at various concentrations (e.g., 1 nM to 1 µM) in HBSS. Include a vehicle control (DMSO at the same final concentration).

-

Add the inhibitor or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Influx:

-

Place the microplate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading.

-

Add the TRPC3 agonist (e.g., 50-100 µM OAG) to all wells simultaneously using an automated injector if available.

-

Record the change in fluorescence intensity over time.

-

-

Controls:

-

Positive Control: Cells treated with the TRPC3 agonist without the inhibitor.

-

Negative Control: Cells treated with the vehicle (DMSO) and the TRPC3 agonist.

-

Untreated Control: Cells not treated with agonist or inhibitor to establish baseline calcium levels.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the positive control to determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC3 channels and the effect of this compound.

-

Materials:

-

Cells expressing TRPC3.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, pH 7.2).

-

This compound.

-

TRPC3 agonist (e.g., OAG).

-

-

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a TRPC3-expressing cell.

-

Hold the cell at a negative holding potential (e.g., -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit baseline currents.

-

Perfuse the cell with the extracellular solution containing the TRPC3 agonist (e.g., 100 µM OAG) to activate TRPC3 currents.

-

Once a stable current is achieved, co-perfuse with the agonist and different concentrations of this compound.

-

Record the current inhibition.

-

-

Controls:

-

Positive Control: Application of the TRPC3 agonist alone.

-

Vehicle Control: Application of the agonist with the corresponding concentration of DMSO.

-

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound. Calculate the percentage of current inhibition.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxic effects of this compound on the cells used in the primary functional assays.

-

Materials:

-

Cells of interest.

-

96-well clear microplate.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

-

Compound Treatment:

-

The following day, treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar concentrations).

-

Include a vehicle control (DMSO) and an untreated control.

-

Incubate for a period relevant to the functional assays (e.g., 24-72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (wells with media only) from all readings. Express the results as a percentage of the vehicle-treated control cells.

-

Disclaimer

These protocols provide a general guideline. Optimal conditions, including cell type, inhibitor concentration, and incubation times, may vary and should be determined experimentally by the end-user. Always consult the manufacturer's datasheet for specific information on the handling and storage of this compound. For research use only. Not for use in diagnostic procedures.

References

Trpc3/6-IN-2: An Experimental Guide for Researchers

Application Notes and Protocols for the Scientific Community

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Trpc3/6-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels. These channels are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide offers detailed protocols for in vitro and in vivo studies, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor with high potency for both TRPC3 and TRPC6 channels.[1][2][3] These channels are non-selective cation channels that play crucial roles in calcium signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4] Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[4] Dysregulation of TRPC3 and TRPC6 has been linked to various diseases, including cardiac hypertrophy, renal disease, and peripheral artery disease.[5][6][7] this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of these channels.

Data Presentation

The following table summarizes the in vitro potency of this compound and other commonly used modulators of TRPC3 and TRPC6 channels. This data is essential for selecting the appropriate compound and concentration for a given experiment.

| Compound Name | Target(s) | Assay Type | Potency (IC50/EC50) | Reference(s) |

| This compound | TRPC3, TRPC6 | Not Specified | IC50: 16 nM (TRPC3), 29.8 nM (TRPC6) | [1][2][3] |

| GSK2332255B | TRPC3, TRPC6 | Patch Clamp | IC50: 5 nM (rat TRPC3), 4 nM (rat TRPC6) | [8] |

| GSK2833503A | TRPC3, TRPC6 | Patch Clamp | IC50: 21 nM (TRPC3), 3 nM (TRPC6) | [5][9][10] |

| SAR7334 | TRPC6, TRPC3, TRPC7 | Patch Clamp / Ca2+ influx | IC50: 7.9 nM (TRPC6), 282 nM (TRPC3), 226 nM (TRPC7) | [11][12][13] |

| Pyr3 | TRPC3 | Ca2+ influx | IC50: 0.7 µM | [14] |

| GSK1702934A | TRPC3, TRPC6 | Patch Clamp | EC50: ~80 nM (TRPC3), ~440 nM (TRPC6) | [15] |

| OAG (1-oleoyl-2-acetyl-sn-glycerol) | TRPC3, TRPC6, TRPC7 | Electrophysiology | Activator | [16] |

| Artemisinin | TRPC3 | Ca2+ influx, Electrophysiology | Activator | [17] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular context in which this compound acts, the following diagrams illustrate the canonical signaling pathway leading to TRPC3/6 activation and a general workflow for screening TRPC channel modulators.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type or animal model.

In Vitro Protocols

1. Cell Culture and Transfection

-

Objective: To prepare cells expressing TRPC3 and/or TRPC6 for subsequent assays.

-

Materials:

-

HEK293 cells (or other suitable cell line with low endogenous TRPC expression).

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Plasmids encoding human TRPC3 and/or TRPC6.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

6-well plates.

-

-

Protocol:

-

Seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

The following day, transfect cells with TRPC3 and/or TRPC6 plasmids according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate for 24-48 hours post-transfection before proceeding with functional assays.

-

2. Intracellular Calcium Influx Assay

-

Objective: To measure changes in intracellular calcium concentration upon channel activation and inhibition.

-

Materials:

-

Transfected cells in a 96-well black, clear-bottom plate.

-

Fluo-4 AM or Fura-2 AM calcium indicator.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

-

TRPC3/6 agonist (e.g., 100 µM OAG).

-

This compound (various concentrations for dose-response).

-

Fluorescence plate reader (e.g., FLIPR).

-

-

Protocol:

-

Load cells with Fluo-4 AM (2 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash cells twice with HBSS.

-

Add HBSS containing various concentrations of this compound or vehicle control and incubate for 10-20 minutes.

-

Place the plate in the fluorescence plate reader and establish a baseline reading.

-

Add the TRPC3/6 agonist (e.g., OAG) and immediately begin recording fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline. For dose-response curves, plot the peak fluorescence response against the concentration of this compound.

-

3. Whole-Cell Patch Clamp Electrophysiology

-

Objective: To directly measure the ion currents through TRPC3/6 channels and the effect of this compound.

-

Materials:

-

Transfected cells on glass coverslips.

-

Patch clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).

-

TRPC3/6 agonist (e.g., 100 µM OAG).

-

This compound.

-

-

Protocol:

-

Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.

-

Form a GΩ seal and establish a whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

-

Perfuse the cells with the TRPC3/6 agonist to activate the channels and record the current.

-

Apply this compound in the presence of the agonist to measure the degree of inhibition.

-

Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by this compound.

-

In Vivo Protocol (General Guidance)

-

Objective: To evaluate the efficacy of this compound in a relevant animal model of disease (e.g., cardiac hypertrophy or peripheral artery disease).

-

Animal Model:

-

Compound Preparation and Administration:

-

Solubility: The solubility of this compound should be empirically determined in various vehicles. Common vehicles for in vivo administration of similar small molecules include a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil.[11][14]

-

Dosing: The optimal dose must be determined through dose-ranging studies. For reference, Pyr3 has been used in mice at 0.1 mg/kg/day.[21] SAR7334 has been administered orally to rats at 10 mg/kg.[11]

-

Route of Administration: Depending on the vehicle and desired pharmacokinetic profile, administration can be intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).

-

-

Experimental Procedure (Example: Cardiac Hypertrophy Model):

-

Acclimatize animals for at least one week before the experiment.

-

Perform the TAC surgery to induce pressure overload. Sham-operated animals will serve as controls.

-

Begin administration of this compound or vehicle control one day before or immediately after surgery and continue for the duration of the study (e.g., 4 weeks).

-

Monitor animal health and body weight regularly.

-

At the end of the study, perform echocardiography to assess cardiac function.

-

Euthanize the animals and harvest the hearts.

-

Measure heart weight to body weight ratio.

-

Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

-

Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of TRPC3 and TRPC6 channels in health and disease. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful experiments. As with any experimental work, careful optimization and appropriate controls are paramount for obtaining robust and reproducible results. The continued investigation of TRPC3 and TRPC6 using selective inhibitors like this compound holds promise for the development of novel therapeutics for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. core.ac.uk [core.ac.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. embopress.org [embopress.org]

- 17. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A TRPC3/6 Channel Inhibitor Promotes Arteriogenesis after Hind-Limb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Trpc3/6-IN-2 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that play crucial roles in calcium signaling and have been implicated in a variety of physiological and pathophysiological processes.[1][2][3][4] These channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the action of phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][5][6] DAG is a direct activator of TRPC3 and TRPC6.[2][5][7][8] The activation of these channels leads to membrane depolarization and calcium influx, which can trigger downstream signaling cascades.[7][8][9] Given their involvement in conditions such as cardiac hypertrophy and pain, TRPC3 and TRPC6 have emerged as promising therapeutic targets.[1][7][10]

Trpc3/6-IN-2 is a potent inhibitor of both TRPC3 and TRPC6 channels. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its effects on these channels.

Data Presentation

Inhibitory Activity of this compound

| Channel | IC50 (nM) |

| TRPC3 | 16 |

| TRPC6 | 29.8 |

| Data sourced from MedchemExpress.[11] |

Signaling Pathway

The following diagram illustrates the canonical activation pathway of TRPC3 and TRPC6 channels, which are the targets of this compound.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology Protocol for Testing this compound

This protocol is designed for recording TRPC3/6 currents from heterologous expression systems (e.g., HEK293 or CHO cells) or primary cells endogenously expressing these channels.

1. Cell Preparation:

-

Culture cells expressing human TRPC3 or TRPC6 channels. For transient expression, transfect cells 24-48 hours prior to the experiment. For stable cell lines, passage cells as required.

-

To facilitate channel activation via a GPCR pathway, co-transfection with a suitable receptor (e.g., M3 muscarinic receptor) may be necessary.[3][12]

-

On the day of the experiment, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. BAPTA is a calcium chelator to control intracellular calcium levels.

-

Channel Activator: Prepare a stock solution of a TRPC3/6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) or a GPCR agonist like carbachol (if co-expressing the M3 receptor), in an appropriate solvent (e.g., DMSO).[12]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.

3. Electrophysiological Recording:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

4. Voltage Protocol and Data Acquisition:

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 5-10 seconds to elicit currents and generate current-voltage (I-V) relationships.

-

Record baseline currents in the external solution.

-